molecular formula C14H21NO4 B12670378 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester CAS No. 162151-93-1

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester

Cat. No.: B12670378
CAS No.: 162151-93-1
M. Wt: 267.32 g/mol
InChI Key: PHRYAGCZLNCWSQ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of butyl and dimethyl-substituted pyrrole derivatives, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, heat transfer, and the desired production scale. Industrial processes often employ advanced purification techniques, such as distillation or chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted pyrroles.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mode of action and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    1H-Pyrrole-3,4-dicarboxylic acid, 1-benzoyl-2,5-dihydro-2,5-diphenyl-, dimethyl ester:

Uniqueness

1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2,5-dimethyl-, dimethyl ester stands out due to its specific combination of butyl and dimethyl groups, which impart unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in the field of organic chemistry.

Properties

CAS No.

162151-93-1

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

dimethyl 1-butyl-2,5-dimethylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C14H21NO4/c1-6-7-8-15-9(2)11(13(16)18-4)12(10(15)3)14(17)19-5/h6-8H2,1-5H3

InChI Key

PHRYAGCZLNCWSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C1C)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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